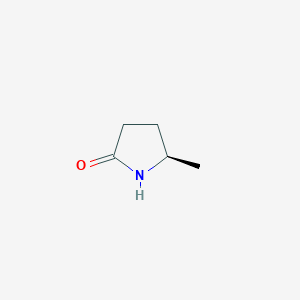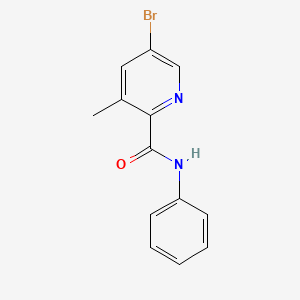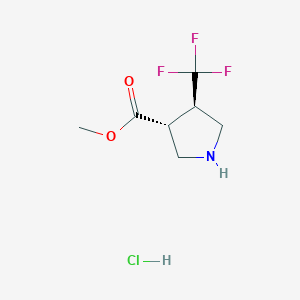
(5R)-5-Methyl-2-pyrrolidinone
Descripción general
Descripción
“(5R)-5-Methyl-2-pyrrolidinone” is a compound with the molecular formula C5H9NO . It is also known by other names such as “®-5-Methylpyrrolidin-2-one” and "(5R)-5-methylpyrrolidin-2-one" .
Synthesis Analysis
The synthesis of “(5R)-5-Methyl-2-pyrrolidinone” can be achieved through various methods. One method involves the catalytic hydrogenation of levulinic acid with aniline using methanol or water as the reaction media . Another method involves the reductive amination of biobased levulinic acid .Molecular Structure Analysis
The molecular structure of “(5R)-5-Methyl-2-pyrrolidinone” includes a pyrrolidinone ring with a methyl group attached to the 5th carbon . The InChI representation of the molecule is “InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1” and the SMILES representation is "C[C@@H]1CCC(=O)N1" .Chemical Reactions Analysis
“(5R)-5-Methyl-2-pyrrolidinone” can undergo various chemical reactions. For instance, it can react with alcohols containing a stereogenic center to produce diastereomeric N-(alkoxymethyl)-2-pyrrolidinone derivatives .Physical And Chemical Properties Analysis
“(5R)-5-Methyl-2-pyrrolidinone” has a molecular weight of 99.13 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 90.1 and a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación
Superconducting Quantum Interference Devices (SQUIDs)
SQUIDs are crucial for ultrasensitive electric and magnetic measurements. While not directly related to ®-5-Methylpyrrolidin-2-one, understanding SQUIDs is essential for certain applications:
- Magnetic Field Sensing : SQUIDs detect extremely weak magnetic fields, making them valuable in geophysics, medical diagnostics (e.g., magnetoencephalography), and materials characterization .
R in Ecological Research
Although not directly tied to ®-5-Methylpyrrolidin-2-one, the statistical programming language R is widely used in ecological research:
R Packages in Biodiversity Conservation Research
Again, this relates to R rather than the compound itself:
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5R)-5-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVRJLWYJGJTJ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-Methyl-2-pyrrolidinone | |
CAS RN |
21395-93-7 | |
| Record name | (5R)- 5-Methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)






![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)